molecular formula C11H10FNO2S2 B14925953 5-Fluoro-N-methyl-N-phenylthiophene-2-sulfonamide

5-Fluoro-N-methyl-N-phenylthiophene-2-sulfonamide

Cat. No.: B14925953
M. Wt: 271.3 g/mol
InChI Key: UODZQGGVUBLFPO-UHFFFAOYSA-N
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Description

5-Fluoro-N~2~-methyl-N~2~-phenyl-2-thiophenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N~2~-methyl-N~2~-phenyl-2-thiophenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Fluorination: The fluorine atom is introduced using a fluorinating agent like N-fluorobenzenesulfonimide (NFSi) under controlled conditions.

    Methylation and Phenylation: The methyl and phenyl groups are introduced through alkylation and arylation reactions, respectively, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of 5-Fluoro-N~2~-methyl-N~2~-phenyl-2-thiophenesulfonamide involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity. The process also involves rigorous purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N~2~-methyl-N~2~-phenyl-2-thiophenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert sulfonamides to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-N~2~-methyl-N~2~-phenyl-2-thiophenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-N~2~-methyl-N~2~-phenyl-2-thiophenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This leads to the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.

Uniqueness

5-Fluoro-N~2~-methyl-N~2~-phenyl-2-thiophenesulfonamide is unique due to the presence of the thiophene ring and the fluorine substitution, which can enhance its chemical stability and biological activity compared to other sulfonamides

Properties

Molecular Formula

C11H10FNO2S2

Molecular Weight

271.3 g/mol

IUPAC Name

5-fluoro-N-methyl-N-phenylthiophene-2-sulfonamide

InChI

InChI=1S/C11H10FNO2S2/c1-13(9-5-3-2-4-6-9)17(14,15)11-8-7-10(12)16-11/h2-8H,1H3

InChI Key

UODZQGGVUBLFPO-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

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